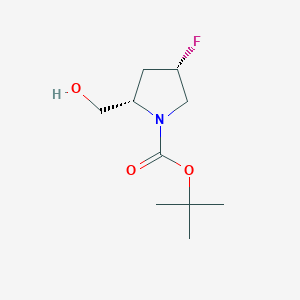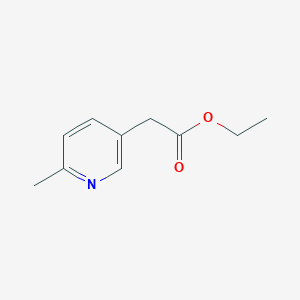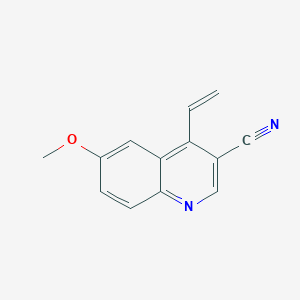
6-Methoxy-4-vinylquinoline-3-carbonitrile
Übersicht
Beschreibung
“6-Methoxy-4-vinylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C13H10N2O . It’s used in various fields of research, including organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “6-Methoxy-4-vinylquinoline-3-carbonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 210.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-4-vinylquinoline-3-carbonitrile” include a molecular weight of 210.23 . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
The reactivity of similar quinoline derivatives like 6-methylchromone-3-carbonitrile has been extensively studied, indicating the versatility of these compounds in chemical synthesis. Such derivatives can undergo various reactions with nucleophilic reagents, leading to the formation of a wide range of heterocyclic systems, which are crucial in medicinal chemistry and materials science (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition
Quinoline derivatives, including 6-Methoxy-4-vinylquinoline-3-carbonitrile, have been recognized for their corrosion inhibition properties. Computational studies suggest that these compounds can effectively inhibit the corrosion of metals such as iron, making them valuable in industrial applications to prolong the lifespan of metal structures (Erdoğan et al., 2017).
Antimicrobial Properties
There is research indicating that 6-methoxyquinoline-3-carbonitrile derivatives can be synthesized for antimicrobial applications. These derivatives have been tested against a range of bacterial and fungal species, showing moderate activity. This suggests their potential in developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescence and Nonlinear Optical Properties
Quinoline derivatives are also studied for their fluorescent properties and potential in nonlinear optical applications. For instance, blue-emitting quinoline derivatives have been synthesized and their spectroscopic and physicochemical parameters analyzed. These compounds show promise in various technological applications due to their distinct optical properties (Afzal et al., 2016).
Eigenschaften
IUPAC Name |
4-ethenyl-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMXWYGJPOKJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-vinylquinoline-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


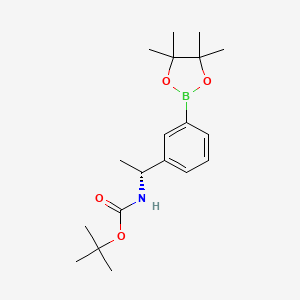
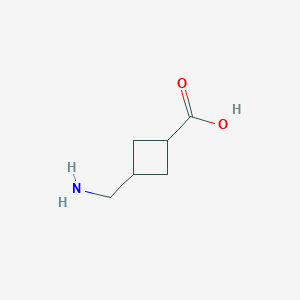
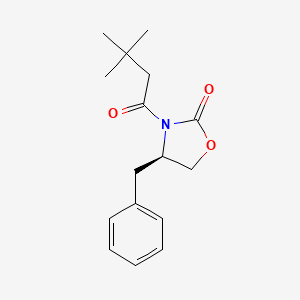
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
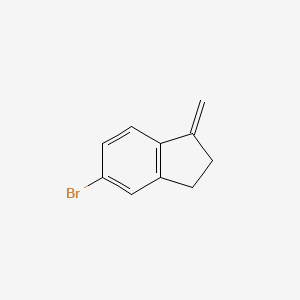
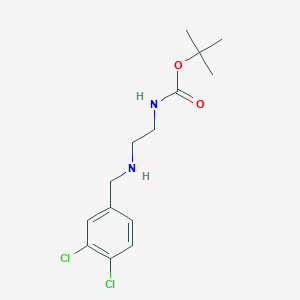
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
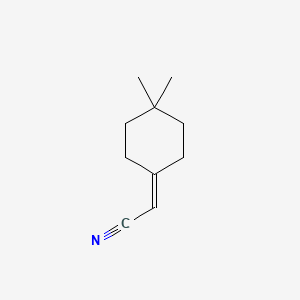
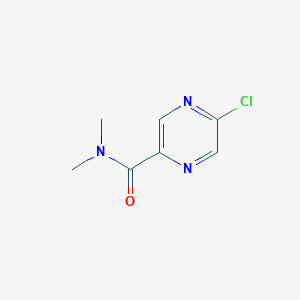
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
